Bienvenue dans la boutique en ligne BenchChem!

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime

Regiochemistry Structure-Activity Relationship Nicotinaldehyde Derivatives

This 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime (CAS 338967-04-7) is a distinct oxime ether with a 4-chlorophenylsulfanyl group at the pyridine 6-position and a 3-fluorobenzyl oxime moiety. Unlike the 2-position isomer (CAS 478031-04-8) or the des-fluoro analog, this topology offers a unique pharmacophore for probing nicotinic receptor targets and conducting antimicrobial screening. With ≥95% purity, it ensures reproducible results in SAR campaigns, neuroprotection assays, and heterocyclic synthesis. Compound-specific procurement is essential to avoid uncontrolled variability in target engagement and pharmacokinetic profiles.

Molecular Formula C19H14ClFN2OS
Molecular Weight 372.84
CAS No. 338967-04-7
Cat. No. B2962076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime
CAS338967-04-7
Molecular FormulaC19H14ClFN2OS
Molecular Weight372.84
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CON=CC2=CN=C(C=C2)SC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClFN2OS/c20-16-5-7-18(8-6-16)25-19-9-4-15(11-22-19)12-23-24-13-14-2-1-3-17(21)10-14/h1-12H,13H2/b23-12+
InChIKeyHZBOPJFUEWHPOW-FSJBWODESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime (CAS 338967-04-7): A Structurally Differentiated Oxime Ether for Specialized Discovery Chemistry


6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime (CAS 338967-04-7) is a synthetic oxime ether belonging to the nicotinaldehyde derivative class. Its architecture combines a 4-chlorophenylsulfanyl substituent at the pyridine 6-position with an O-(3-fluorobenzyl)oxime moiety, yielding a molecular formula of C₁₉H₁₄ClFN₂OS and a molecular weight of 372.84 g/mol . The compound is commercially supplied at ≥95% purity for research use . Oxime ethers as a class have been validated in multiple therapeutic areas, with several (e.g., fluvoxamine, ridogrel, oxiconazole) having achieved regulatory approval [1], establishing the >C=N-O-R motif as a privileged scaffold in medicinal chemistry.

Why 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime Cannot Be Replaced by In-Class Analogs


Although oxime ethers share the >C=N-O-R pharmacophore, biological activity and physicochemical properties are exquisitely sensitive to substitution topology. The 6-(4-chlorophenyl)sulfanyl regiochemistry and the 3-fluorobenzyl oxime configuration of this compound represent a unique combination not replicated by the 2-position isomer (CAS 478031-04-8), the des-fluoro benzyl analog, or the free oxime precursor (CAS 338967-02-5). Class-level data demonstrate that even minor alterations in oxime ether structure can shift antimicrobial MIC values by >10-fold and fundamentally alter cytotoxicity profiles [1]. Therefore, generic substitution within this chemical series introduces uncontrolled risk of altered target engagement, pharmacokinetic behavior, and safety profile, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime vs. Closest Analogs


Regiochemical Differentiation: 6-Position vs. 2-Position Sulfanyl Substitution

The target compound bears the 4-chlorophenylsulfanyl group at the pyridine 6-position, whereas the closest commercial analog (CAS 478031-04-8) is substituted at the 2-position . This regiochemical difference produces distinct electronic environments: the 6-substituted pyridine presents the aldehyde-oxime vector para to the sulfanyl group, while the 2-isomer presents it ortho. Identical molecular formula (C₁₉H₁₄ClFN₂OS, MW 372.84) and comparable cost profiles mask fundamentally different molecular shapes, dipole moments, and target-binding geometries. In oxime ether SAR, regiochemical changes have been shown to alter antimicrobial MICs from 0.075 mg/mL to >2.4 mg/mL against the same pathogen [1], underscoring that 6- and 2-substituted variants cannot be treated as interchangeable.

Regiochemistry Structure-Activity Relationship Nicotinaldehyde Derivatives Positional Isomers

Oxime Ether vs. Free Oxime: Lipophilicity and Metabolic Stability Differentiation

The target compound is an O-(3-fluorobenzyl)oxime ether (MW 372.84), distinctly different from its free oxime precursor (CAS 338967-02-5, MW 264.73) . The O-alkylation of the oxime increases molecular weight by 108.11 g/mol (41%) and substantially elevates lipophilicity. While experimental logP data for this specific compound are not publicly available, the oxime ether class is known to exhibit higher logD₇.₄ values compared to free oximes due to the added benzyl moiety, which reduces hydrogen-bond donor capacity and enhances membrane permeability [1]. This structural feature also confers resistance to oxime hydrolysis, prolonging half-life in aqueous media. In the broader oxime ether class, this O-substitution has been critical for converting inactive oximes into drug-like molecules with oral bioavailability, as exemplified by fluvoxamine and siponimod [1].

Oxime Ether Lipophilicity Metabolic Stability Prodrug Design

Fluorobenzyl Regioisomer Differentiation: 3-Fluoro vs. 4-Fluoro O-Benzyl Oxime

The 3-fluorobenzyl substituent on the oxime distinguishes this compound from its 4-fluorobenzyl analog (CAS not independently listed but commercially available as a distinct entity) [1]. The position of the fluorine atom on the benzyl ring modulates electron density, metabolic vulnerability, and potential halogen-bonding interactions with biological targets. In medicinal chemistry, 3-fluoro substitution typically reduces susceptibility to CYP450-mediated oxidative metabolism compared to 4-fluoro substitution due to altered aromatic ring electronics [2]. The 3-fluoro orientation also presents a different electrostatic surface relative to the oxime nitrogen, potentially affecting target binding geometry.

Fluorine Substitution Metabolic Soft Spot Oxime Ether CYP450 Interaction

Class-Level Safety Differentiation: Oxime Ethers Show Negligible Mutagenicity and Cytotoxicity vs. Carbonyl Parents

In a comprehensive comparative study of 24 aldehydes, ketones, oximes, and oxime ethers, all tested oxime ethers demonstrated no mutagenic (Ames test), genotoxic (SOS-Chromotest), or cytotoxic (MTS assay in HEK293T cells at 0.025 mM) effects [1]. This contrasts with some parent carbonyl compounds that showed measurable cytotoxicity. Furthermore, oxime ethers exhibited relevant antimicrobial activity against pathogenic species including P. aeruginosa, S. aureus, E. coli, L. pneumophila, A. brasiliensis, and C. albicans, with MIC values in the range of 0.075–2.400 mg/mL, competitive with the common preservative methylparaben (MIC 0.400–3.600 mg/mL) [1]. This class-level safety profile provides a favorable baseline for the target compound in early discovery screening.

Genotoxicity Cytotoxicity Oxime Ether Safety Screening

Nicotinaldehyde Oxime Ethers as Nicotine Analog Scaffolds: Neuroprotective Activity Precedent

A structurally related nicotinaldehyde oxime ether, (E)-nicotinaldehyde O-cinnamyloxime, demonstrated significant neuroprotective effects in an in vitro Parkinson's disease model. Pre-treatment with 10 μM of this analog improved SH-SY5Y cell viability and attenuated rotenone-induced reactive oxygen species (ROS) production [1]. Computational docking predicted interaction with the α7 nicotinic acetylcholine receptor (nAChR), a target implicated in neuroprotection [1]. While the target compound differs in its O-benzyl substituent (3-fluorobenzyl vs. cinnamyl), the shared nicotinaldehyde oxime ether core suggests potential utility in neuroscience-focused discovery programs targeting nAChR-mediated pathways.

Neuroprotection Nicotine Analog Parkinson's Disease α7 nAChR

Recommended Application Scenarios for 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime (CAS 338967-04-7)


Structure-Activity Relationship (SAR) Studies on Nicotinergic or Cholinergic Targets

The compound's nicotinaldehyde oxime ether core, combined with the distinct 6-(4-chlorophenyl)sulfanyl and 3-fluorobenzyl substituents, makes it a valuable tool for probing the structural determinants of binding to nicotinic acetylcholine receptors or related targets. Its regiochemical identity (6- vs. 2-substitution) provides a critical control for SAR campaigns, as supported by the positional isomer differentiation evidence [Section 3, Evidence 1]. Researchers can systematically compare this compound against the 2-position isomer (CAS 478031-04-8) to map topology-activity relationships. [1]

Chemical Probe Development for Oxidative Stress and Neuroprotection Pathways

Building on the demonstrated neuroprotective activity of the nicotinaldehyde O-cinnamyloxime analog in SH-SY5Y cells [Section 3, Evidence 5], this compound can serve as a differentiated starting point for neuroprotection-focused probe discovery. The 3-fluorobenzyl modification may confer distinct metabolic stability compared to the cinnamyl analog, while the 4-chlorophenylsulfanyl group introduces additional binding surface for target engagement optimization. [1]

Antimicrobial Screening Campaigns Leveraging Oxime Ether Class Activity

Given the class-level demonstration that oxime ethers exhibit antimicrobial MIC values (0.075–2.400 mg/mL) competitive with methylparaben (0.400–3.600 mg/mL) against P. aeruginosa, S. aureus, and C. albicans [Section 3, Evidence 4], this compound can be prioritized in antimicrobial discovery panels. Its structural features (chlorophenylsulfanyl + fluorobenzyl oxime) are not represented in the previously screened oxime ether set, offering novelty-driven screening opportunities. [2]

Medicinal Chemistry Fragment Elaboration and Scaffold-Hopping Programs

The oxime ether linkage provides a hydrolytically stable yet synthetically versatile handle for further derivatization. As demonstrated in the class review, oxime ethers are validated precursors for heterocyclic synthesis and prodrug design [Section 3, Evidence 2]. The 3-fluorobenzyl group offers a metabolic soft-spot differentiation from the 4-fluoro analog, making this compound a strategic intermediate for lead optimization efforts where fluorine positional scanning is part of the design strategy. [3]

Quote Request

Request a Quote for 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.